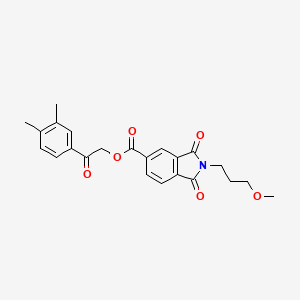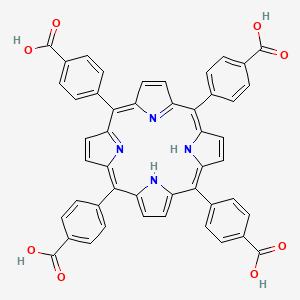
Tetrakis(4-carboxyphenyl)porphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel ionophore II, also known as 4,4′,4′′,4′′′-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid), is a chemical compound used primarily for the selective detection and transport of nickel ions. It is a member of the ionophore family, which are compounds that facilitate the transport of ions across cell membranes or synthetic membranes. Nickel ionophore II is particularly noted for its high selectivity and sensitivity towards nickel ions, making it valuable in various analytical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel ionophore II can be synthesized through the incorporation of specific ligands into a polymeric matrix. One common method involves the use of dibutylphthalate and sodium tetraphenylborate in a plasticized polyvinyl chloride matrix. The reaction conditions typically require controlled temperatures and the presence of a solvent to facilitate the incorporation of the ligands .
Industrial Production Methods
In industrial settings, the production of nickel ionophore II often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Nickel ionophore II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its chemical structure and properties.
Reduction: Reduction reactions can also occur, often involving the addition of reducing agents to alter the oxidation state of the nickel ion.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized nickel complexes, while reduction can lead to reduced nickel species. Substitution reactions can produce a variety of nickel-ligand complexes with different properties and applications .
Scientific Research Applications
Nickel ionophore II has a wide range of scientific research applications, including:
Chemistry: Used in the development of ion-selective electrodes and sensors for the detection of nickel ions in various samples.
Biology: Employed in studies involving the transport of nickel ions across biological membranes, aiding in the understanding of ion transport mechanisms.
Medicine: Investigated for its potential use in medical diagnostics and treatments, particularly in the detection and monitoring of nickel levels in biological fluids.
Industry: Utilized in industrial processes for the selective extraction and detection of nickel ions from complex mixtures
Mechanism of Action
Nickel ionophore II functions by selectively binding to nickel ions and facilitating their transport across membranes. The compound has a hydrophilic center that binds to the nickel ion and a hydrophobic portion that interacts with the membrane. This dual nature allows it to shield the charge of the nickel ion, enabling it to pass through the hydrophobic interior of the membrane. The binding and transport process is reversible, allowing for the repeated use of the ionophore in various applications .
Comparison with Similar Compounds
Nickel ionophore II is unique in its high selectivity and sensitivity towards nickel ions compared to other ionophores. Similar compounds include:
Copper ionophore I: Selective for copper ions and used in similar applications for copper detection.
Cadmium ionophore I: Used for the selective detection of cadmium ions.
Lead ionophore IV: Employed in the detection of lead ions in various samples
These compounds share similar structures and mechanisms of action but differ in their selectivity and binding properties, making each suitable for specific applications based on the target ion.
Properties
IUPAC Name |
4-[10,15,20-tris(4-carboxyphenyl)-21,24-dihydroporphyrin-5-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-24,49-50H,(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOZAZLNDSFWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
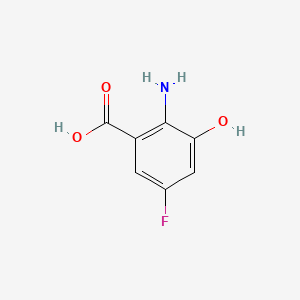
![2-oxo-2-phenylethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B12465395.png)
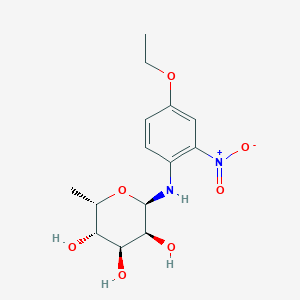
![Benzyl 1,6-dimethyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12465409.png)
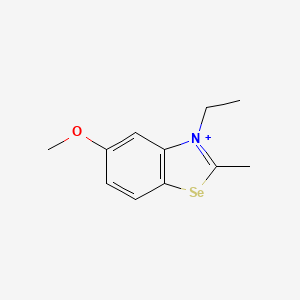
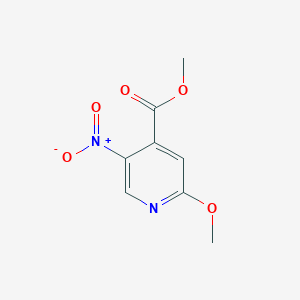
![(2E)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B12465426.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol](/img/structure/B12465427.png)
![2-[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-4-chlorobenzoic acid](/img/structure/B12465434.png)
![N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B12465441.png)
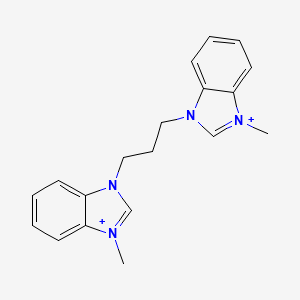

![1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465464.png)
